2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of tert-butyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones. The sulfanyl group is introduced via a thiolation reaction, often using thiourea or similar reagents. The final step involves the condensation of the triazole-thiol intermediate with 3,4-dihydroxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and thiolation steps, as well as advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imine group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring and sulfanyl group can form strong interactions with metal ions or enzyme active sites, potentially inhibiting or modulating their activity. The compound’s aromatic rings may also facilitate binding to hydrophobic pockets in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, which may exhibit varying degrees of bioactivity and chemical reactivity.
Uniqueness
What sets 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C28H29N5O3S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O3S/c1-18-5-12-22(13-6-18)33-26(20-8-10-21(11-9-20)28(2,3)4)31-32-27(33)37-17-25(36)30-29-16-19-7-14-23(34)24(35)15-19/h5-16,34-35H,17H2,1-4H3,(H,30,36)/b29-16- |
InChI Key |
NNMMZXXOSXFWKH-MWLSYYOVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC(=C(C=C3)O)O)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)O)O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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